![molecular formula C11H8ClFN2O B1488377 3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one CAS No. 1601264-94-1](/img/structure/B1488377.png)
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one
Overview
Description
3-Chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one, also known as 3-CFBP, is a pyrazinone compound with a wide range of applications in scientific research. This compound has been studied extensively in the field of synthetic organic chemistry, and its unique properties have enabled it to be used in a number of different experiments.
Scientific Research Applications
GPR39 Agonists Discovery
A study identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This expands the list of potential kinase off-targets to include understudied G protein–coupled receptors, suggesting applications in exploring GPR39's physiological roles and therapeutic potentials (Sato et al., 2016).
Anticonvulsant Activity
Research on substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines, synthesized from phenylacetonitriles, demonstrated potent anticonvulsant activity against maximal electroshock-induced seizures in rats. This suggests potential applications in developing new treatments for epilepsy (Kelley et al., 1995).
Anti-Lung Cancer Activity
Novel fluoro-substituted benzo[b]pyran derivatives exhibited anticancer activity at low concentrations against human lung cancer cell lines, compared to the reference drug 5-fluorodeoxyuridine. This points to applications in lung cancer therapeutics development (Hammam et al., 2005).
Novel Heterocyclic Synthesis
The synthesis of fluoro-substituted chromeno[2,3-c]pyrazol- and benzothieno[2,3-c]pyrazol-4(1H)-ones demonstrated a straightforward, two-step synthesis process. This contributes to the expansion of heterocyclic chemistry, offering new scaffolds for pharmaceutical development (Holzer et al., 2010).
Electrochemical Properties in Ionic Liquids
The study of fluorinated hydrazino-pyrazoles in ionic liquid showed that the anodic oxidation of these substrates follows an EC mechanism, suggesting potential in sustainable methods of obtaining pyrazolotriazoles (Costea et al., 2014).
properties
IUPAC Name |
3-chloro-1-[(3-fluorophenyl)methyl]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2O/c12-10-11(16)15(5-4-14-10)7-8-2-1-3-9(13)6-8/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HADYCRYPYQAOEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-(3-fluorobenzyl)pyrazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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